molecular formula C19H17Cl2N3O5S B13385573 4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Cat. No.: B13385573
M. Wt: 470.3 g/mol
InChI Key: CCLKYVZRBJQFLK-UHFFFAOYSA-N
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Description

(S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a direct factor Xa inhibitor, which makes it valuable in the development of anticoagulant drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP). The nitro group is then reduced using palladium on carbon (Pd–C) and hydrogen in tetrahydrofuran (THF) to achieve 4-(4-aminophenyl)-3-morpholinone. This intermediate is then condensed with 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3(2H)-dione in an ethanol and water mixture to provide the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism is particularly valuable in the treatment and prevention of thromboembolic disorders .

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: Another direct factor Xa inhibitor with a similar structure and mechanism of action.

    Apixaban: Also a factor Xa inhibitor, but with different pharmacokinetic properties.

    Edoxaban: Similar in function but varies in its absorption and elimination profile.

Uniqueness

(S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is unique due to its specific molecular structure, which provides a distinct binding affinity and selectivity for factor Xa. This uniqueness contributes to its effectiveness and safety profile in anticoagulant therapy .

Properties

IUPAC Name

4,5-dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S/c20-14-7-15(30-17(14)21)18(26)22-8-13-9-24(19(27)29-13)12-3-1-11(2-4-12)23-5-6-28-10-16(23)25/h1-4,7,13H,5-6,8-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLKYVZRBJQFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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